3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Description
The compound 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole (hereafter referred to as the target compound) is a hybrid heterocyclic molecule featuring both 1,2,3-triazole and 1,2,4-oxadiazole rings. The 1,2,3-triazole moiety is substituted with a benzyl group at N1 and a methyl group at C5, while the 1,2,4-oxadiazole ring is substituted with a 2-methylphenyl group at C3. This structural arrangement likely enhances metabolic stability and modulates electronic properties, making it a candidate for drug discovery .
Properties
IUPAC Name |
3-(1-benzyl-5-methyltriazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-8-6-7-11-16(13)19-20-18(22-25-19)17-14(2)24(23-21-17)12-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJDWJGVUFOUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=C(N(N=N3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening for catalysts, solvents, and reaction temperatures, as well as continuous flow chemistry techniques to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole or oxadiazole rings, potentially opening them up or modifying their electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activities, making it a candidate for drug development. Research has shown that derivatives of 1,2,3-triazoles and oxadiazoles often display:
- Antimicrobial Activity : Studies indicate that compounds with triazole and oxadiazole rings can inhibit the growth of bacteria and fungi. For instance, derivatives have been tested against various strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
- Anticancer Properties : The oxadiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
- Anti-inflammatory Effects : Some studies suggest that the compound can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Materials Science
The unique properties of 1,2,4-oxadiazoles make them suitable for various applications in materials science:
- Fluorescent Materials : Compounds containing oxadiazole units are used in the development of fluorescent probes due to their ability to emit light upon excitation. This property is utilized in bioimaging and sensor technologies .
- Polymeric Applications : The incorporation of triazole or oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Such materials are explored for use in coatings and composites .
Agricultural Applications
Research indicates that the compound may also have applications in agriculture:
- Pesticidal Activity : Some derivatives have been tested for their ability to act as pesticides or herbicides. Their efficacy against plant pathogens suggests potential use in crop protection strategies .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, compounds with triazole and oxadiazole rings can interact with enzymes by binding to their active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares core structural motifs with several synthesized analogs, differing primarily in substituents and their positions. Key comparisons include:
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole ()
- Substituents : The oxadiazole ring bears a 2-chlorophenyl group instead of 2-methylphenyl.
- Steric hindrance is similar due to comparable substituent sizes .
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole ()
- Substituents : A benzotriazole system replaces the triazole ring, fused with a benzene ring.
5-(1H-1,2,3-Triazol-4-yl)-1,2,4-oxadiazole Derivatives ()
- Substituents : Varied aryl groups at the triazole and oxadiazole positions.
- Impact : For example, compound 25 in (unspecified substituents) demonstrated antimicrobial activity with inhibition zones of 20–25 mm against S. aureus and C. albicans, outperforming metronidazole (14–17 mm). This suggests that substituent choice directly influences bioactivity .
Pharmacological Potential
- Antimicrobial Activity : The 1,2,4-oxadiazole-triazole scaffold is associated with broad-spectrum antimicrobial effects. The methyl and benzyl groups in the target compound may enhance lipophilicity, aiding membrane penetration .
- Analgesic and Antiviral Effects : Analogous compounds (e.g., ) exhibit analgesic properties, likely due to interactions with neuronal ion channels or enzymes like cyclooxygenase .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of the target compound typically involves multi-step processes that may include the formation of the oxadiazole and triazole moieties. The general synthetic route can be outlined as follows:
- Formation of Triazole : The initial step often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for synthesizing triazoles.
- Oxadiazole Formation : The oxadiazole ring can be constructed through condensation reactions involving hydrazides and carboxylic acids or their derivatives.
Anticancer Activity
Research has demonstrated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:
- In vitro Studies : Various derivatives of oxadiazoles have shown promising activity against multiple cancer cell lines. For example, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7) .
| Cell Line | IC50 Value (µM) |
|---|---|
| HT-29 (Colon Cancer) | 92.4 |
| MCF-7 (Breast Cancer) | 1.1 |
| HCT-116 (Colon Cancer) | 2.6 |
| HepG2 (Liver Cancer) | 1.4 |
The mechanism of action for these compounds often involves inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cancer cells .
Antimicrobial Activity
In addition to anticancer effects, several studies have indicated that oxadiazole derivatives possess notable antimicrobial activity:
- Microbial Inhibition : Compounds have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. For example, certain derivatives demonstrated significant antimicrobial potency with minimum inhibitory concentrations (MICs) in the low micromolar range .
The biological activity of This compound is believed to stem from its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Metal Ion Interaction : Some studies suggest that similar compounds stabilize metal ions like copper, enhancing their catalytic effects in biochemical reactions .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Anticancer Evaluation : A study reported that derivatives with similar structural features displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another study evaluated various derivatives against bacterial strains and found promising results indicating potential for development as new antimicrobial agents .
Q & A
Q. Basic Characterization
Q. Advanced Analysis
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with UV-Vis absorption for solvatochromic behavior .
- X-ray Diffraction (XRD) : SHELXL refinement for crystal structure determination, including anisotropic displacement parameters and hydrogen bonding networks .
How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structure refinement?
Q. Methodological Approach
- SHELXL Refinement : Use constraints for disordered atoms and iterative least-squares refinement to minimize R-factors .
- Validation Tools : Check geometric outliers (e.g., bond angles) with PLATON or WinGX’s built-in validation suite .
- Data Comparison : Cross-reference with similar oxadiazole-triazole hybrids (e.g., deviations < 0.02 Å in C–N bond lengths) .
What strategies are effective for evaluating the compound’s bioactivity, such as enzyme inhibition or antimicrobial effects?
Q. Experimental Design
Q. Advanced Docking Studies
- Molecular Docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) using crystal structures from the PDB .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories with AMBER or GROMACS .
How do solvent polarity and substituent effects influence the compound’s photophysical properties?
Q. Solvatochromic Analysis
Q. Substituent Impact
- Electron-withdrawing groups (e.g., trifluoromethoxy) on the oxadiazole ring enhance π-π stacking in crystal packing .
What are the best practices for resolving synthetic byproducts or low yields in large-scale reactions?
Q. Troubleshooting
- HPLC-MS Monitoring : Identify byproducts early (e.g., uncyclized intermediates) and adjust reaction time/temperature .
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce nitro or azide impurities .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Q. ADMET Prediction
- SwissADME : Predict logP (<3 for optimal permeability) and PAINS filters to exclude promiscuous binders .
- MetaCore Pathway Analysis : Identify off-target interactions (e.g., CYP450 inhibition) early in derivative design .
What analytical techniques are recommended for stability studies under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
